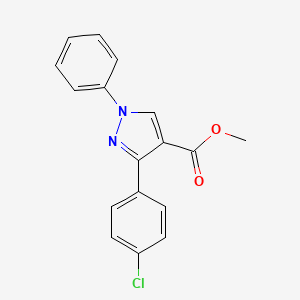methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
CAS No.: 376352-37-3
Cat. No.: VC5678272
Molecular Formula: C17H13ClN2O2
Molecular Weight: 312.75
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 376352-37-3 |
|---|---|
| Molecular Formula | C17H13ClN2O2 |
| Molecular Weight | 312.75 |
| IUPAC Name | methyl 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C17H13ClN2O2/c1-22-17(21)15-11-20(14-5-3-2-4-6-14)19-16(15)12-7-9-13(18)10-8-12/h2-11H,1H3 |
| Standard InChI Key | FCFZZVDTZKNEJR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Introduction
Structural Characteristics
Molecular Architecture
The pyrazole ring in methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is a five-membered aromatic system with two adjacent nitrogen atoms. Key substituents include:
-
Position 1: A phenyl group (C₆H₅).
-
Position 3: A 4-chlorophenyl group (ClC₆H₄).
-
Position 4: A methyl ester (–COOCH₃).
The molecular formula is C₁₇H₁₃ClN₂O₂, with a molecular weight of 312.75 g/mol. The IUPAC name derives from the substituent positions and functional groups: methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate .
Stereoelectronic Properties
The electron-withdrawing chlorine atom on the 4-chlorophenyl group enhances the electrophilicity of the pyrazole ring, while the methyl ester contributes to the compound’s lipophilicity. These features influence its reactivity in nucleophilic substitutions and cycloaddition reactions .
Synthetic Methodologies
Cyclocondensation Approach
A common route to pyrazole derivatives involves the cyclocondensation of β-keto esters with hydrazines. For this compound, methyl 3-oxo-3-(4-chlorophenyl)propanoate reacts with phenylhydrazine under acidic conditions (e.g., acetic acid) to form the pyrazole ring .
Reaction Conditions:
-
Solvent: Ethanol or dimethylformamide (DMF).
-
Temperature: 80–100°C under reflux.
-
Yield: 60–75% after purification via column chromatography .
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 90°C | Maximizes ring closure |
| Catalyst (AcOH) | 10 mol% | Accelerates kinetics |
| Reaction Time | 6–8 hours | Balances completion vs. degradation |
Functionalization Strategies
Post-cyclization modifications may include:
-
Esterification: Conversion of carboxylic acid intermediates (e.g., 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid ) to methyl esters using methanol and sulfuric acid.
-
Cross-Coupling: Introduction of aryl groups via Ullmann or Suzuki-Miyaura reactions, as demonstrated in related pyrazole syntheses .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 300 MHz):
-
δ 3.85 (s, 3H, –OCH₃).
-
δ 6.90–7.50 (m, 9H, aromatic protons).
-
δ 8.20 (s, 1H, pyrazole H-5).
-
-
¹³C NMR: Signals at δ 165.2 (C=O), 148.1 (pyrazole C-3), and 134.5–128.0 (aromatic carbons) .
Infrared (IR) Spectroscopy
Mass Spectrometry
-
ESI-MS: m/z 313.1 [M+H]⁺, consistent with the molecular formula.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume